sP-rAdo.TEA
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Overview
Description
sP-rAdo.TEA is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sP-rAdo.TEA typically involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further chemical reactions, often involving catalysts and specific reagents, to achieve the desired molecular structure.
Final Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are processed in reactors with precise control over reaction conditions.
Continuous Monitoring: Advanced monitoring systems are used to track the progress of the reaction and make real-time adjustments.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
sP-rAdo.TEA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often carried out under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
sP-rAdo.TEA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which sP-rAdo.TEA exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways: Biochemical pathways that are influenced by the compound, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
sP-rAdo.TEA can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Triethylamine, diethylamine, and other amine-based compounds.
Uniqueness: this compound stands out due to its specific reactivity and stability, which make it suitable for a broader range of applications compared to its analogs.
Properties
Molecular Formula |
C16H29N6O6PS |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(dihydroxyphosphinothioyloxymethyl)oxolane-3,4-diol;N,N-diethylethanamine |
InChI |
InChI=1S/C10H14N5O6PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(21-10)1-20-22(18,19)23;1-4-7(5-2)6-3/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);4-6H2,1-3H3/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
AOPXUBUXJUVQDI-MCDZGGTQSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)O)O)O)N |
Canonical SMILES |
CCN(CC)CC.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)O)O)O)N |
Origin of Product |
United States |
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